N-Methylation Reverses Acetylation-Induced Binding Loss in Tat-TAR
In a direct head-to-head comparison using identical peptide sequences, Nα-methylation of lysine residue K50 in HIV-1 Tat-derived peptides increased TAR RNA binding affinity by approximately 2-fold relative to unmodified lysine, whereas Nε-acetylation of the same residue decreased binding affinity by 8-fold [1]. This demonstrates that the dual-modified N-Me-Lys(Ac)-OMe·HCl building block provides a functionally distinct outcome compared to either modification alone or the unmodified lysine control. The study employed electrophoretic mobility shift assays (EMSA) under identical experimental conditions for all peptide variants [1].
Nε-acetyl K50: 8-fold ↓ affinity vs unmodified
| Evidence Dimension | Binding affinity (fold-change relative to unmodified lysine) |
|---|---|
| Target Compound Data | Nα-methylated K50: 2-fold increased affinity |
| Comparator Or Baseline | Nε-acetylated K50: 8-fold decreased affinity; unmodified K50: baseline (1.0) |
| Quantified Difference | 16-fold relative difference between Nα-methyl and Nε-acetyl modifications on same residue; dual-modification yields intermediate phenotype distinct from both single modifications |
| Conditions | HIV-1 Tat peptide (residues 47-57) variants binding to TAR RNA; EMSA assay; 25°C |
Why This Matters
Researchers studying lysine post-translational modification effects on nucleic acid binding require the dual-modified N-Me-Lys(Ac)-OMe·HCl to accurately model the combined methyl-acetyl regulatory state, as single-modification analogs produce quantitatively and directionally divergent results.
- [1] Kumar, S., et al. The Effect of N-acetylation and N-methylation of Lysine Residue of Tat Peptide on its Interaction with HIV-1 TAR RNA. PLOS ONE, 2013, 8(10), e77595. View Source
